5-(2,6-Difluorophenyl)-2-hydroxynicotinic acid
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Overview
Description
5-(2,6-Difluorophenyl)-2-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a hydroxyl group at the 2-position and a difluorophenyl group at the 5-position of the nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-Difluorophenyl)-2-hydroxynicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzene and nicotinic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to attach the 2,6-difluorophenyl group to the nicotinic acid core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-Difluorophenyl)-2-hydroxynicotinic acid undergoes various chemical reactions, including:
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-(2,6-Difluorophenyl)-2-oxonicotinic acid.
Reduction: Formation of 5-(2,6-Difluorophenyl)-2-aminonicotinic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(2,6-Difluorophenyl)-2-hydroxynicotinic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2,6-Difluorophenyl)-2-hydroxynicotinic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorophenylacetic acid: Similar in structure but lacks the nicotinic acid core.
2,6-Difluorobenzenesulfonamide: Contains a sulfonamide group instead of a hydroxyl group.
Uniqueness
5-(2,6-Difluorophenyl)-2-hydroxynicotinic acid is unique due to the presence of both the difluorophenyl and hydroxynicotinic acid moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-(2,6-difluorophenyl)-2-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO3/c13-8-2-1-3-9(14)10(8)6-4-7(12(17)18)11(16)15-5-6/h1-5H,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUZJYSTYODKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CNC(=O)C(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687358 |
Source
|
Record name | 5-(2,6-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-45-1 |
Source
|
Record name | 5-(2,6-Difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80687358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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